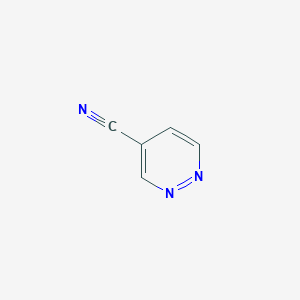

Pyridazine-4-carbonitrile

Übersicht

Beschreibung

Pyridazine-4-carbonitrile is a derivative of pyridazine, a heterocyclic compound with two adjacent nitrogen atoms . It is a colorless liquid with a boiling point of 208 °C . It is isomeric with two other diazine (C4H4N2) rings, pyrimidine and pyrazine .

Synthesis Analysis

The synthesis of pyridazine frameworks has been achieved primarily by the addition of hydrazine or its derivative to an appropriate 1,4-diketones and 1,4-ketoacids . Other pyridazines like amino pyridazines have been prepared from polyfunctionalized nitriles, especially via the Jaap-Klingemaan reaction .

Molecular Structure Analysis

The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .

Chemical Reactions Analysis

In the pyridazine series, the formal replacement of the CN group has been observed in the treatment of 4-cyano-3(2 H)-pyridazinone or tetrazolo[1,5-b]pyridazine-8-carbonitrile with phenylmagnesium chloride .

Physical and Chemical Properties Analysis

The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity . It is a colorless liquid with a boiling point of 208 °C .

Wissenschaftliche Forschungsanwendungen

Efficient Synthesis Methods Pyridazine-4-carbonitrile and its derivatives have been a focus for efficient synthesis methods, enhancing the production of polyfunctionalized heterocyclic compounds. The regioselective Reissert-type reaction has been pivotal in synthesizing various 5-substituted-3-pyridazine carbonitrile derivatives, showcasing good yields and regioselectivity (Wang et al., 2016). Another notable method involves the reaction of 4-substituted thiosemicarbazides with certain reactants to synthesize 3-amino-5-benzyl-6-phenylthis compound, confirmed by X-ray crystallography (Hassan et al., 2013).

Synthesis and Antimicrobial Activity this compound has also been instrumental in synthesizing antimicrobial agents. Notably, pyrazolo[3,4-d]pyrimidine derivatives synthesized from this compound showed promising antibacterial activity (Rostamizadeh et al., 2013). Similarly, other derivatives synthesized from this compound demonstrated antimicrobial and antifungal activity, further highlighting the compound's significance in developing new therapeutic agents (El-Essawy et al., 2010).

Molecular Docking Studies The realm of molecular docking and drug discovery has also seen the utility of this compound. Synthesized derivatives have been evaluated as potential inhibitors in various studies, contributing to the understanding of molecular interactions and aiding in drug design (Venkateshan et al., 2019).

Safety and Hazards

Pyridazine-4-carbonitrile should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Pyridazine-4-carbonitrile, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities .

Mode of Action

It’s known that a number of 6-aryl-3(2h)-pyridazinone derivatives substituted at position 5 have been synthesized, and their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Pyridazinone derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of pharmacological activities .

Result of Action

Pyridazinone derivatives have been reported to possess a wide range of pharmacological activities, suggesting diverse molecular and cellular effects .

Biochemische Analyse

Biochemical Properties

Pyridazine-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s weak basicity, high dipole moment, and dual hydrogen-bonding capacity make it an attractive candidate for molecular recognition and drug-target interactions . This compound has been shown to interact with enzymes such as monoamine oxidase and tyrosine kinase, affecting their catalytic activity and potentially leading to therapeutic applications .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in inflammatory responses and cell proliferation . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s high dipole moment and hydrogen-bonding capacity enable it to form stable complexes with target proteins, thereby modulating their activity . This compound has been shown to inhibit the activity of certain enzymes, such as monoamine oxidase, by binding to their active sites and preventing substrate access . This inhibition can lead to downstream effects on cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species . Over time, this compound may undergo degradation, leading to the formation of metabolites with different biochemical properties . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and metabolite levels . This compound’s involvement in these pathways underscores its potential as a modulator of cellular metabolism and a candidate for drug development .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s polarity and hydrogen-bonding capacity facilitate its interaction with membrane transporters, enabling its uptake and distribution across cellular compartments . This compound can also bind to specific proteins, affecting its localization and accumulation within cells . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic potential .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects . Targeting signals, such as nuclear localization sequences, can facilitate the transport of this compound to the nucleus, where it may influence gene expression . Additionally, post-translational modifications, such as phosphorylation, can modulate the compound’s activity and function within different subcellular compartments .

Eigenschaften

IUPAC Name |

pyridazine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3/c6-3-5-1-2-7-8-4-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOXHGUPISQLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578225 | |

| Record name | Pyridazine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68776-62-5 | |

| Record name | 4-Pyridazinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68776-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridazine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

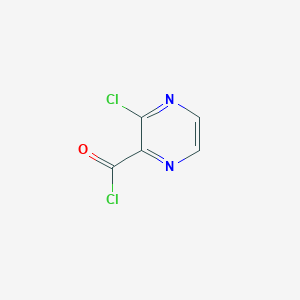

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

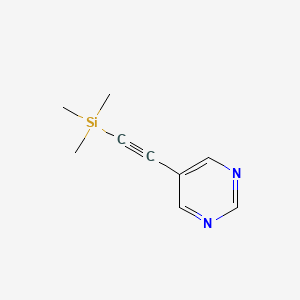

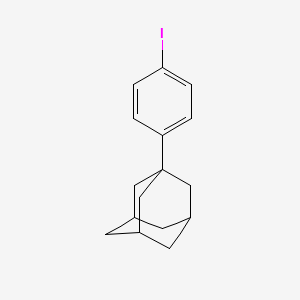

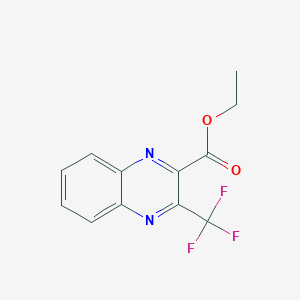

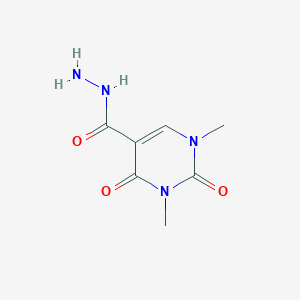

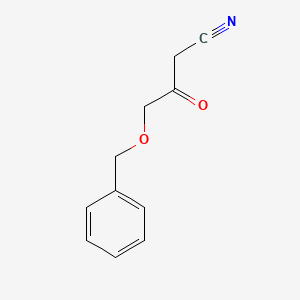

Feasible Synthetic Routes

Q1: What are some common synthetic routes to pyridazine-4-carbonitrile derivatives?

A1: Several synthetic strategies are reported in the literature. One common approach involves the condensation of arylhydrazones with ethyl cyanoacetate, leading to the formation of 2,3-dihydrothis compound intermediates. [] These intermediates can then undergo further transformations to yield diverse this compound derivatives. For instance, reacting them with sulfur in the presence of piperidine can generate aminothienopyridazinones. [] Another route utilizes the reaction of 1,3-indanedione with diazonium salts, yielding indeno[2,1-c]this compound derivatives. []

Q2: Can you provide an example of a specific this compound derivative and its spectroscopic characterization?

A2: One example is 3-amino-5-(4-chlorophenyl)this compound. [] This compound was synthesized via a one-pot three-component reaction involving malononitrile, 4-chlorophenylglyoxal, and hydrazine hydrate. Its structure was confirmed using various spectroscopic techniques:

- Mass spectrometry: This technique helped determine the molecular weight and fragmentation pattern of the compound. []

Q3: Are there any studies exploring the crystal structure of this compound derivatives?

A3: Yes, the crystal structure of 3-amino-5-(4-chlorophenyl)this compound has been determined using single crystal X-ray diffraction. [] The compound crystallizes in the monoclinic system, space group P21/c. The study revealed a weak intermolecular interaction between the N1 atom of one molecule and the N3 atom of an adjacent molecule within the crystal lattice. []

Q4: How do structural modifications of the this compound scaffold impact its chemical reactivity?

A4: Research indicates that the substituents on the pyridazine ring can significantly influence the reactivity of these compounds. For instance, the presence of an amino group at the 3-position of the pyridazine ring in 3-amino-5-(4-chlorophenyl)this compound could impact its reactivity compared to derivatives lacking this functional group. [] Further studies exploring structure-activity relationships would be beneficial in understanding how specific structural modifications affect the chemical behavior and potential applications of this class of compounds.

Q5: Have any photochemical reactions involving this compound derivatives been reported?

A5: Yes, photolysis studies on 2-dicyanomethylene-1,3-indandione-monophenylhydrazone demonstrate the potential for light-induced transformations in these systems. Prolonged exposure to light led to the formation of 3-(N-chlorimino)-5-oxo-2-phenyl-2,3-dihydro-5H-indeno[1,2-c]this compound via chlorine abstraction from the solvent. [] This example highlights the importance of considering photostability and potential photochemical reactions when working with this compound derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Dihydrospiro[indene-1,4'-piperidine]](/img/structure/B1315926.png)

![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1315929.png)

![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B1315936.png)

![4,7-Diazaspiro[2.5]octane](/img/structure/B1315945.png)

![(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B1315948.png)